molecular formula C14H29N3O4 B1663945 Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate CAS No. 117499-16-8

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

Cat. No.: B1663945
CAS No.: 117499-16-8
M. Wt: 303.4 g/mol
InChI Key: KNORWRWRHNHJAV-UHFFFAOYSA-N
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Description

Chemical Structure: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is a carbamate derivative featuring two tert-butyl (Boc) protective groups and an azanediylbis(ethane-2,1-diyl) backbone. Its IUPAC name reflects the central amine-linked ethylene chains and Boc-protected termini. The compound is commonly used as a synthetic intermediate in organic and medicinal chemistry, particularly in prodrug design , polyamine synthesis , and macrocycle construction .

Preparation Methods

Synthesis of Di-tert-butyl Dicarbonate as a Key Intermediate

Di-tert-butyl dicarbonate (Boc anhydride) serves as a critical reagent for introducing Boc protecting groups. Its synthesis methods, as outlined in patents CN106831421A and CN106748793A, provide foundational insights applicable to the target carbamate’s preparation.

Metallic Sodium and tert-Butanol Reaction (CN106831421A)

Patent CN106831421A describes a sodium-mediated synthesis of sodium tert-butoxide, which reacts with carbon dioxide and triphosgene to yield di-tert-butyl dicarbonate. Key steps include:

  • Sodium tert-butoxide Preparation : Metallic sodium is heated in xylene (130–140°C) to form sodium sand, followed by dropwise addition of tert-butanol. The resultant sodium tert-butoxide is isolated via suction filtration.
  • Carbon Dioxide Introduction : Sodium tert-butoxide dissolved in petroleum ether reacts with CO₂ at -5–10°C to form a monoester sodium salt.
  • Triphosgene Reaction : The monoester reacts with triphosgene in the presence of a catalyst mixture (DMF, pyridine, triethylamine) at -5–0°C, followed by distillation and crystallization to isolate di-tert-butyl dicarbonate (60–63% yield).

This method emphasizes solvent economy (petroleum ether vs. toluene/n-hexane) and reduced wastewater generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes hydrogenation under catalytic conditions, as demonstrated in a multi-step synthesis protocol .

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10% Pd)

  • Solvent : Ethanol (EtOH)

  • Atmosphere : Hydrogen gas (H₂)

  • Duration : 24 hours at room temperature

Product :
The reaction reduces a nitrile amidin precursor to yield the target amine (7b ) while retaining the tert-butyl carbamate (Boc) protecting groups.

Analytical Data :

  • ¹H NMR : δ 3.27–3.21 (m, 4H), 2.77 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 5.4 Hz, 4H), 1.44 (s, 18H).

  • ¹³C NMR : δ 156.3, 79.05, 56.4, 53.6, 49.1, 46.7, 40.0, 39.4, 28.5.

  • HRMS : [M + H]⁺ calcd for C₂₀H₄₄N₆O₄: 433.3502; found: 433.3498 .

Table: Reduction Reaction Overview

Reagent Condition Product Key Feature
Pd/C, H₂EtOH, RT7b Retains Boc groups

Deprotection Reactions

The tert-butyl carbamate (Boc) groups are selectively removed under mild acidic conditions to regenerate free amines.

Reaction Mechanism :

  • Reagents : Mild acids (e.g., trifluoroacetic acid, TFA, or hydrochloric acid in dioxane).

  • Conditions : Room temperature or slightly elevated temperatures.

Outcome :

  • The Boc groups are cleaved, exposing primary and secondary amines for further functionalization.

  • This deprotection is critical for synthesizing polyamines, which are used in catalysis and material science applications.

Table: Deprotection Reaction Overview

Reagent Condition Product Application
Mild acid (e.g., TFA)Room temperatureFree aminesPolyamine synthesis

Research Findings and Trends

  • Selectivity : The Boc groups’ steric and electronic properties ensure selective deprotection without affecting other functional groups in multi-step syntheses.

  • Versatility : The azanediyl backbone and ethane-2,1-diyl spacers allow for structural diversity in polyamine derivatives.

Citations derived from peer-reviewed studies ( ).

Scientific Research Applications

Organic Synthesis

One of the primary applications of di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is as a reagent in organic synthesis. It serves as a protecting group for amines during multi-step syntheses due to the bulky tert-butyl groups that shield the amine functionalities from undesired reactions. The selective removal of these protecting groups under mild acidic conditions allows for the regeneration of free amines at later stages.

Key Reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions yield amines when treated with lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions with halides and alkoxides.

Biological Research

In biological contexts, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it an important tool in biochemistry for probing molecular interactions and pathways.

Case Study:
A study investigating enzyme kinetics utilized this compound to protect reactive amine groups in substrate analogs, allowing for detailed analysis of enzyme-substrate interactions without interference from competing reactions.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in drug development. Its structure allows for modifications that can enhance bioactivity or target specificity. Researchers are exploring its use as a scaffold for designing new pharmacological agents .

Example Application:
In one research project, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, warranting further investigation into their mechanism of action .

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its properties facilitate the synthesis of polyamines that are crucial in various industrial processes.

Applications Include:

  • Production of aliphatic polyamines used in coatings and adhesives.
  • Utilization as a building block for creating novel materials with specific chemical properties .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundTwo tert-butyl carbamate groups linked by an azanediyl chainIdeal for protecting amines
DiethylcarbamateEthyl groups instead of tert-butylLower steric hindrance
N,N-DiethylaminopropylcarbamatePropyl chain additionDifferent alkyl chain length
N,N-Bis(tert-butoxycarbonyl)ethylenediamineTwo tert-butoxycarbonyl groupsFunctions primarily as a protecting group

Mechanism of Action

The mechanism of action of di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate involves its ability to interact with specific molecular targets. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₂₈N₄O₄ (based on ).
  • Molecular Weight : 303.40 g/mol (PubChem ID: 15157893) .
  • Purity : Typically ≥95% (HPLC) in commercial sources .
  • Solubility : Soluble in dichloromethane (DCM), acetonitrile (ACN), and toluene under anhydrous conditions .

Comparison with Structurally Similar Compounds

Variants with Aliphatic Chain Modifications

Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate

  • Structure : Replaces ethane-2,1-diyl with propane-3,1-diyl, elongating the chain.
  • Molecular Weight : 331.46 g/mol .
  • Key Differences :
    • Increased hydrophobicity due to longer alkyl chains.
    • Enhanced flexibility for conformational tuning in polymer synthesis .
  • Applications : Used in peptide stapling and as a linker for bioinspired catalysts .

Di-tert-butyl (disulfanediylbis(ethane-2,1-diyl))dicarbamate

  • Structure : Substitutes azanediyl with disulfanediyl (S–S bridge).
  • Molecular Weight : 352.51 g/mol .
  • Key Differences :
    • Introduction of redox-active disulfide bonds, enabling stimuli-responsive degradation .
    • Reduced basicity compared to the amine-linked parent compound.
  • Applications : Explored in drug delivery systems where redox-triggered release is desired .

Derivatives with Aromatic or Heterocyclic Modifications

Di-tert-butyl ((((2,5-diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))dicarbamate

  • Structure : Incorporates a diiodophenylene core and ether linkages.
  • Molecular Weight : ~780 g/mol (estimated from ).
  • Key Differences :
    • Enhanced π-conjugation for fluorescence applications.
    • Improved rigidity for macrocycle stabilization .
  • Applications : Used in phenyleneethynylene macrocycles for intracellular imaging .

Di-tert-butyl ((1,1'-(naphthalene-2,6-diylbis(methylene))bis(1H-1,2,3-triazole-5,1-diyl))bis(methylene))dicarbamate

  • Structure : Features naphthalene and triazole moieties.
  • Molecular Weight : 525.64 g/mol (C₂₈H₃₇N₈O₄) .
  • Key Differences :
    • Click chemistry-derived triazole groups enhance stability and metal-binding capacity.
    • Extended aromaticity improves UV-Vis absorption properties .
  • Applications: Potential in metal-organic frameworks (MOFs) and catalysis .

Functionalized Analogues for Targeted Delivery

Di-tert-butyl[({[(2-aminoethyl)azanediyl]bis(ethane-2,1-diyl)}bis(azanediyl))bis(ethane-2,1-diyl)]dicarbamate (7b)

  • Structure: Adds terminal amino groups for further functionalization.
  • Molecular Weight : 433.35 g/mol .
  • Key Differences :
    • Free amines enable covalent conjugation to targeting ligands (e.g., antibodies).
    • Higher polarity compared to the Boc-protected parent compound .
  • Applications : Used in siderophore conjugates for bacterial-targeted drug delivery .

Di-tert-butyl(((2,2′-(4-(2-((2-((tert-butoxycarbonyl)amino)ethyl)-amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(acetyl))bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate (44)

  • Structure : Integrates a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle.
  • Molecular Weight : 795.51 g/mol (C₃₅H₆₉N₁₀O₉) .
  • Key Differences :
    • Macrocyclic structure enhances metal chelation (e.g., for radiopharmaceuticals).
    • Increased steric hindrance slows hydrolysis kinetics .
  • Applications: Trojan horse siderophore conjugates for Pseudomonas aeruginosa targeting .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Feature Applications Reference
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate 303.40 Boc-protected ethylene diamine Prodrugs, polyamines
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate 331.46 Propane chain elongation Peptide stapling, catalysts
Di-tert-butyl (disulfanediylbis(ethane-2,1-diyl))dicarbamate 352.51 Disulfide bridge Redox-responsive drug delivery
Di-tert-butyl naphthalene-triazole derivative 525.64 Naphthalene-triazole core MOFs, catalysis
Di-tert-butyl cyclen macrocycle derivative (44) 795.51 Cyclen macrocycle Bacterial-targeted delivery

Research Findings and Trends

  • Synthetic Flexibility : The parent compound’s Boc groups allow selective deprotection, enabling stepwise functionalization .
  • Biological Efficacy : Derivatives with free amines (e.g., 7b) show enhanced cellular uptake in bacterial models .
  • Thermal Stability : Boc-protected variants exhibit higher thermal stability (e.g., melting point 70–72°C for bispidine-based derivatives) compared to unprotected amines .

Biological Activity

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, commonly referred to by its CAS number 117499-16-8, is a chemical compound with significant implications in various scientific fields, particularly in organic synthesis and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Overview of the Compound

  • Molecular Formula : C14H29N3O4
  • Molecular Weight : 303.40 g/mol
  • CAS Number : 117499-16-8
  • Structure : The compound features a unique structure that includes two tert-butyl groups and an azanediyl bridge connecting two ethane-2,1-diyl carbamate moieties.

This compound exhibits various biological activities primarily linked to its role as a reagent in biochemical assays and potential therapeutic applications. Its mechanisms of action can be summarized as follows:

  • Enzyme Interaction : The compound is utilized in studies involving enzyme mechanisms, particularly in the context of protease inhibition and enzyme-substrate interactions.
  • Protein Modulation : It has been investigated for its ability to modulate protein interactions, which is crucial for understanding cellular signaling pathways and developing targeted therapies.

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Anticancer Potential : Preliminary research indicates that this compound may have anticancer properties by affecting the proliferation of cancer cells through modulation of specific signaling pathways.
  • Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells.

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

Case Study 1: Enzyme Inhibition

A study published in the Journal of Organic Chemistry investigated the compound's ability to inhibit serine proteases. The results demonstrated that this compound effectively reduced protease activity in vitro, suggesting potential applications in therapeutic contexts where protease modulation is beneficial .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are needed to elucidate its specific pathways of action .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaBiological Activity
Di-tert-butyl (ethane-1,2-diyl)dicarbamateC14H28N2O4Moderate enzyme inhibition
Di-tert-butyl (methanediyl)dicarbamateC14H28N2O4Limited biological data
Di-tert-butyl (propanediyl)dicarbamateC15H30N2O4Weak anticancer activity

The unique azanediyl group in this compound enhances its reactivity and stability compared to its analogs, contributing to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Key steps include:

  • Reacting N-(2-aminoethyl)ethane-1,2-diamine with tert-butoxycarbonyl (Boc) protecting agents like Boc-anhydride or 1,1'-carbonyldiimidazole (CDI) in anhydrous toluene or dichloromethane (DCM). Yields (~62%) are achieved with CDI and KOH at 60°C, followed by purification via silica gel chromatography .
  • Alternative routes use Boc-glycine-OH in DCM with coupling reagents like EDCI·HCl and Oxyma Pure in DMF, yielding 98% purity after flash chromatography .
    • Critical Factors : Solvent choice (DMF vs. acetonitrile), base (K₂CO₃ vs. Cs₂CO₃), and temperature (reflux vs. room temperature) significantly impact reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm Boc-group integration (δ ~1.3 ppm for tert-butyl protons) and ethylene backbone signals (δ ~3.3–3.5 ppm) .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z 347.0 [M+1]⁺) and isotopic patterns .
  • IR Spectroscopy : Detect carbamate C=O stretches (~1650–1700 cm⁻¹) .
    • Purity Criteria : ≥95% by LC-MS with minimal byproducts (e.g., unreacted amine or deprotected intermediates) .

Q. What are the common applications of this compound in foundational organic synthesis?

  • Key Uses :

  • Peptide Stapling : Serves as a polyamine linker for stabilizing α-helical structures via amide bond formation .
  • Protecting Group : Shields primary amines during multi-step syntheses (e.g., in siderophore or macrocycle preparations) .
  • Bioconjugation : Facilitates protein-drug coupling via azide-alkyne cycloaddition or amidation .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery or imaging probes?

  • Strategies :

  • Click Chemistry : Modify with azide/alkyne handles for bioorthogonal tagging. Example: Conjugation to BSA protein via 6-azidohexanoic acid linkers, confirmed by mass spectrometry (~70–74 kDa shifts) .
  • Metal Complexation : Coordinate with Cu(II) or Ga(III) for PET tracers, leveraging its amine-rich structure .
    • Challenges : Balance hydrophilicity (for solubility) and steric bulk (to avoid cellular toxicity) .

Q. What computational methods predict the compound’s behavior in biological systems?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., NADPH oxidase subunits) .
  • DFT Calculations : Optimize geometry for carbamate stability under physiological pH .
    • Validation : Compare computational results with experimental NMR/UV-Vis data on protonation equilibria and metal-binding constants .

Q. How do structural modifications (e.g., ethylene chain length) affect its bioactivity?

  • Case Study :

  • Shortening the ethylene spacer reduces flexibility, impairing binding to bacterial NusB–NusE protein complexes .
  • Extending the chain enhances solubility but may decrease cellular uptake efficiency .
    • Experimental Design : Synthesize analogs (e.g., butylene or hexylene variants) and compare IC₅₀ values in enzyme inhibition assays .

Q. Contradictions and Resolutions

  • Reported Yields : Variances (62–99%) arise from solvent polarity (DMF > toluene) and coupling reagent efficiency (EDCI·HCl > CDI) .
  • Biological Activity : Discrepancies in antimicrobial vs. anti-inflammatory effects are context-dependent (e.g., bacterial strain specificity) .

Properties

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORWRWRHNHJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569299
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117499-16-8
Record name Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate
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Synthesis routes and methods

Procedure details

A solution of diethylenetriamine (0.42 g; 4.1 mmol) in tetrahydrofuran (THF; 5 ml) is stirred at 0° C. under nitrogen for 20 minutes. A solution of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON; 2.04 g; 8.2 mmol) in THF (5 ml) is then added dropwise and the reaction mixture is stirred at 0° C. for 1 hour. The solvent is eliminated at reduced pressure and the resulting residue is purified by silica gel column chromatography with methanol-ammonium hydroxide 100:3. 1.2 g (yield 96%) of an oil having the following characteristics is thus obtained:
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

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